molecular formula C12H10O2 B1268841 1-(3-Hydroxynaphthalen-2-yl)ethanone CAS No. 17056-93-8

1-(3-Hydroxynaphthalen-2-yl)ethanone

Cat. No. B1268841
CAS RN: 17056-93-8
M. Wt: 186.21 g/mol
InChI Key: QSQDXWXPRUIQMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Hydroxynaphthalen-2-yl)ethanone involves refluxing chloronaphthalen-ol with glacial acetic acid in the presence of fused ZnCl2. This process is a key step in preparing various derivatives with potential antimicrobial activities. These derivatives are characterized by physical and spectral data, indicating successful synthesis and the potential for further biological evaluation (V., N., K., 2022).

Molecular Structure Analysis

Crystallographic analysis plays a crucial role in understanding the molecular structure of compounds related to 1-(3-Hydroxynaphthalen-2-yl)ethanone. One study identified an unexpected by-product of a reaction, which was fully consistent with the proposed structure based on IR, NMR, and COSY spectra. This analysis highlights the importance of crystallography in confirming molecular structures and understanding the supramolecular architecture of compounds (Verónica E. Manzano et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(3-Hydroxynaphthalen-2-yl)ethanone derivatives is explored through various reactions, including condensation and cyclization, to produce novel compounds with potential antimicrobial properties. These studies emphasize the compound's versatility in chemical synthesis and its role in developing new pharmacologically active molecules (V. M. Sherekar et al., 2021).

Physical Properties Analysis

Research into the physical properties of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, related to 1-(3-Hydroxynaphthalen-2-yl)ethanone, involves studying their spectral data and molecular modeling to establish conformations. This analysis is vital for understanding the compound's behavior and stability under different conditions (R. Čižmáriková et al., 2002).

Chemical Properties Analysis

The chemical properties of 1-(3-Hydroxynaphthalen-2-yl)ethanone and its derivatives are characterized by their reactivity in various synthetic pathways, leading to compounds with notable biological activities. These properties are crucial for exploring the compound's potential in pharmaceutical applications and other fields requiring specific chemical functionalities (D. Ashok et al., 2014).

Scientific Research Applications

  • Synthesis of Schiff Bases

    • Application : 1-(3-Hydroxynaphthalen-2-yl)ethanone is used in the synthesis of Schiff bases . Schiff bases are compounds that contain an azomethine (-C=N-) linkage, usually derived from the condensation of carbonyl compounds (aldehydes/ketones) with primary amines .
    • Method : The Schiff bases were synthesized by the condensation reaction of 1-(3-Hydroxynaphthalen-2-yl)ethanone with propane-1,3-diamine and pentane-1,3-diamine .
    • Results : The synthesized Schiff bases exhibited antibacterial activity against E. coli and Salmonella Typhi, and antioxidant activity . Among these, Schiff base 2,2’-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-yli- dene))bis(4-chloronaphthalen-1-ol) exhibited excellent antibacterial activity with MICs of 0.12, 0.25, 0.5 and 1 mg/ml against E. coli and Salmonella Typhi .
  • Detection of Endogenous Cysteine in Living Cells

    • Application : 1-(3-Hydroxynaphthalen-2-yl)ethanone is useful for the selective detection of endogenous cysteine in living cells .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety information for 1-(3-Hydroxynaphthalen-2-yl)ethanone includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-(3-hydroxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQDXWXPRUIQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344695
Record name 1-(3-hydroxynaphthalen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxynaphthalen-2-yl)ethanone

CAS RN

17056-93-8
Record name 1-(3-hydroxynaphthalen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxynaphthalene-2-carboxylic acid methoxymethylamide (600 mg) was dissolved in tetrahydrofuran (36 ml) to prepare a solution. A solution (9.8 ml) of 0.93 M methylmagnesium bromide in tetrahydrofuran was added thereto at −78° C., temperature of the mixture was raised to room temperature, and the mixture was stirred for 1.5 hr. A saturated aqueous ammonium chloride solution was added to stop the reaction, water was added thereto, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with an aqueous potassium carbonate solution, was washed with water and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using hexane-ethyl acetate to give 1-(3-hydroxynaphthalen-2-yl)-ethanone (378 mg, yield 78%).
Name
3-Hydroxynaphthalene-2-carboxylic acid methoxymethylamide
Quantity
600 mg
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36 mL
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9.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Russo, V Orel, P Stacko, M Srankova… - The Journal of …, 2022 - ACS Publications
Carbon monoxide (CO) is an endogenous signaling molecule that regulates diverse physiological processes. The therapeutic potential of CO is hampered by its intrinsic toxicity, and its …
Number of citations: 11 pubs.acs.org
P Sun, L Jia, J Hai, S Lu, F Chen… - Advanced …, 2021 - Wiley Online Library
Carbon monoxide (CO) as an emerging treatment holds great promise for inducing the apoptosis of cancer cells. Here coordination assembled strategy is first reported for synthesis of …
Number of citations: 15 onlinelibrary.wiley.com
SN Anderson - 2018 - search.proquest.com
Carbon monoxide (CO) is an extremely useful molecule with applications in industrial manufacturing, synthetic procedures as a C1 building block, and as a potential pharmaceutical to …
Number of citations: 3 search.proquest.com
M Russo - is.muni.cz
This Ph. D. work is focused on the design, synthesis, and mechanistic investigation of photochemical and photophysical processes on some carbon monoxide-releasing molecules (…
Number of citations: 2 is.muni.cz
M Ahmet - 2009 - MIDDLE EAST TECHNICAL …
Number of citations: 0

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